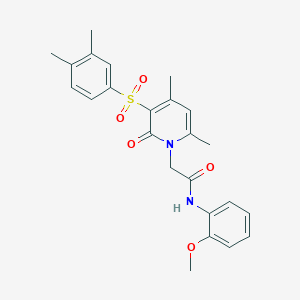

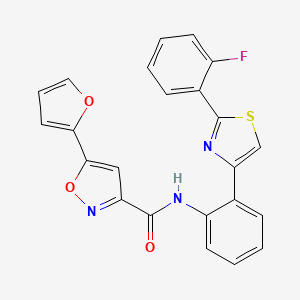

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. The presence of a furan ring, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, suggests potential biological activity, such as antibacterial properties . The fluorophenyl group is a common feature in medicinal chemistry, often contributing to the bioactivity of compounds, as seen in the synthesis of antiallergic and anticancer agents . The thiazole moiety is another important pharmacophore, frequently found in compounds with anticancer activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a carboxamide, followed by various coupling reactions. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide involved the reaction of furan-2-carbonyl chloride with 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling to introduce additional aryl groups . Similarly, the synthesis of benzothiazole derivatives often includes acyl chlorination, amide formation, and cyclization steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings, which can influence the molecule's electronic properties and its interactions with biological targets. The fluorine atom, in particular, can enhance binding affinity and metabolic stability . The thiazole ring is known for its ability to act as a bioisostere for other heterocycles, potentially improving the pharmacokinetic properties of the compound .

Chemical Reactions Analysis

Compounds containing furan, fluorophenyl, and thiazole groups can participate in various chemical reactions. For example, the furan ring can undergo electrophilic substitution reactions, while the fluorine atom can be involved in nucleophilic aromatic substitution under certain conditions . The thiazole ring can engage in reactions typical of aromatic heterocycles, such as halogenation, alkylation, and acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by

Scientific Research Applications

Bioactive Heterocyclic Compounds

Compounds with furan and thiophene rings, similar to the structure of the chemical , are crucial in drug design as bioactive molecules. These heterocycles are significant in the medicinal chemistry of nucleobases, nucleosides, and their analogues. The bioisosteric replacement of aryl substituents with heteroaryl ones has shown notable impacts on activities, leading to compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).

Antitubercular Activity

Derivatives of isonicotinoylhydrazinecarboxamide and other heteroaromatic compounds have been studied for their antitubercular activities. These derivatives show significant activity against various strains of Mycobacterium, including those resistant to conventional treatments, representing a promising avenue for developing new antitubercular agents (Asif, 2014).

Antiviral and Anti-infective Applications

Nitazoxanide, a compound with a nitrothiazole moiety, has been widely used for its antiprotozoal, anthelmintic, and antiviral properties against various types of bacteria, parasites, and certain viruses. This broad spectrum of applications underscores the potential of compounds with thiazole rings in treating a range of infectious diseases (Bharti et al., 2021).

Applications in Chemistry and Biochemistry

Compounds with furan rings, as present in the structure of interest, are involved in various reactions with C-, N-, and other nucleophilic agents, leading to a wide range of important chemical compounds. These reactions are crucial for synthesizing numerous acyclic, cyclic, and heterocyclic compounds with potential applications in medicinal chemistry and other fields (Kamneva et al., 2018).

properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14FN3O3S/c24-16-8-3-1-6-14(16)23-26-19(13-31-23)15-7-2-4-9-17(15)25-22(28)18-12-21(30-27-18)20-10-5-11-29-20/h1-13H,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMUEUWAKDOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=NOC(=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)

![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)

![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)